molecular formula C17H16F3NO2 B6495812 N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide CAS No. 1351659-76-1

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide

Cat. No. B6495812
CAS RN: 1351659-76-1
M. Wt: 323.31 g/mol
InChI Key: PVCPBHVUVAMIBR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide (NHP-TFPB) is a synthetic compound commonly used in scientific research. It is a small molecule that has been studied for its potential therapeutic applications, including its ability to modulate neurotransmitter systems and to act as an antagonist at certain receptors. NHP-TFPB has been used in a variety of scientific experiments and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications, including its ability to modulate neurotransmitter systems and to act as an antagonist at certain receptors. It has been found to have a range of biochemical and physiological effects, and has been used in a variety of scientific experiments. For example, N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been used to study the effects of dopamine on behavior in animal models, as well as to study the pharmacological effects of various drugs on the central nervous system. Additionally, N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been used to study the effects of serotonin on behavior, and to investigate the effects of various drugs on the cardiovascular system.

Mechanism of Action

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been found to act as an antagonist at certain receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the serotonin 5-HT2C receptor. It has also been found to modulate the activity of several neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been found to inhibit the reuptake of dopamine, serotonin, and noradrenaline, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been found to have a range of biochemical and physiological effects. In animal models, N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been found to modulate the activity of the dopaminergic and serotonergic systems, leading to changes in behavior. It has also been found to reduce anxiety and depression-like behaviors in animal models, as well as to reduce the locomotor hyperactivity associated with certain drugs. Additionally, N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been found to have anti-inflammatory and anti-oxidative properties, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is a useful tool for scientific research due to its ability to modulate neurotransmitter systems and act as an antagonist at certain receptors. It is also a relatively inexpensive compound that is readily available. However, there are some limitations to using N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide in lab experiments. For example, it can be difficult to accurately measure the levels of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide in the body due to its short half-life. Additionally, N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is a relatively new compound, and there is still much to be learned about its effects and potential therapeutic applications.

Future Directions

The potential therapeutic applications of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide are still being studied, and there are a number of potential future directions for research. For example, further research could be conducted to investigate the effects of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide on the cardiovascular system, as well as its potential applications in the treatment of anxiety and depression. Additionally, further research could be conducted to investigate the effects of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide on other neurotransmitter systems, such as the glutamatergic system. Finally, further research could be conducted to investigate the potential therapeutic applications of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide in other diseases, such as neurodegenerative diseases and cancer.

Synthesis Methods

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is synthesized from an intermediate compound, 2-hydroxy-3-phenylpropyl trifluoromethylbenzoate (HPTPB), by an amide-bond formation reaction. HPTPB is first synthesized by reacting 3-phenylpropanoic acid with trifluoromethylbenzoyl chloride in the presence of a base. The intermediate compound is then reacted with an amine base, such as ammonia or an amine salt, to form N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide. This reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond.

properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)15-9-5-4-8-14(15)16(23)21-11-13(22)10-12-6-2-1-3-7-12/h1-9,13,22H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCPBHVUVAMIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide

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